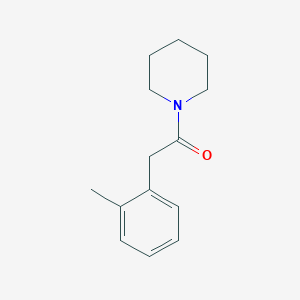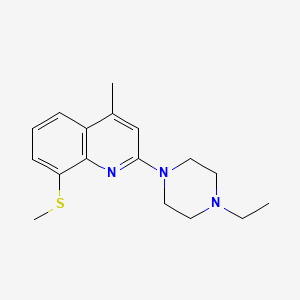![molecular formula C17H17F3N2O2 B5265064 N-[1-(pyridin-4-yl)ethyl]-2-[3-(trifluoromethyl)phenoxy]propanamide](/img/structure/B5265064.png)
N-[1-(pyridin-4-yl)ethyl]-2-[3-(trifluoromethyl)phenoxy]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(pyridin-4-yl)ethyl]-2-[3-(trifluoromethyl)phenoxy]propanamide is a synthetic organic compound characterized by the presence of a pyridine ring, a trifluoromethyl group, and a propanamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(pyridin-4-yl)ethyl]-2-[3-(trifluoromethyl)phenoxy]propanamide typically involves the following steps:
Formation of the Pyridine Derivative: The pyridine ring is functionalized with an ethyl group at the 1-position. This can be achieved through a Friedel-Crafts alkylation reaction using ethyl chloride and a Lewis acid catalyst such as aluminum chloride.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a radical trifluoromethylation reaction. This step often employs reagents like trifluoromethyl iodide (CF3I) and a radical initiator such as azobisisobutyronitrile (AIBN).
Formation of the Propanamide Moiety: The final step involves the coupling of the pyridine derivative with 3-(trifluoromethyl)phenoxypropanoyl chloride in the presence of a base like triethylamine to form the desired propanamide compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can ensure consistent product quality and scalability.
化学反応の分析
Types of Reactions
N-[1-(pyridin-4-yl)ethyl]-2-[3-(trifluoromethyl)phenoxy]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the trifluoromethyl group, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
N-[1-(pyridin-4-yl)ethyl]-2-[3-(trifluoromethyl)phenoxy]propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as increased stability or reactivity.
作用機序
The mechanism of action of N-[1-(pyridin-4-yl)ethyl]-2-[3-(trifluoromethyl)phenoxy]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can bind to its target, modulating its activity and leading to the desired biological effect. The exact pathways and molecular targets may vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine and amide functionalities but lack the trifluoromethyl group.
3-bromoimidazo[1,2-a]pyridines: These compounds contain a pyridine ring and an imidazole moiety but differ in their overall structure and functional groups.
Uniqueness
N-[1-(pyridin-4-yl)ethyl]-2-[3-(trifluoromethyl)phenoxy]propanamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for various applications.
特性
IUPAC Name |
N-(1-pyridin-4-ylethyl)-2-[3-(trifluoromethyl)phenoxy]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O2/c1-11(13-6-8-21-9-7-13)22-16(23)12(2)24-15-5-3-4-14(10-15)17(18,19)20/h3-12H,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVIPDMMWUDCGLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)NC(=O)C(C)OC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1'-(cyclopropylcarbonyl)-N-[2-(1H-imidazol-1-yl)ethyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5264994.png)
![4-bromo-N-[4-[[4-[(E)-2-(4-chlorophenyl)ethenyl]pyrimidin-2-yl]sulfamoyl]phenyl]benzamide](/img/structure/B5265002.png)
![N-(4-FLUOROPHENYL)-2-{4-[(3-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE](/img/structure/B5265005.png)

![6-[2-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)vinyl]-5-nitro-2,4-pyrimidinediol](/img/structure/B5265014.png)
![N-{2-[4-(3,9-diazaspiro[5.5]undec-3-ylcarbonyl)phenoxy]ethyl}acetamide hydrochloride](/img/structure/B5265016.png)
![2-[2-(3-bromo-4-ethoxy-5-methoxyphenyl)vinyl]-8-methoxyquinoline](/img/structure/B5265033.png)
![ethyl (2Z)-5-(4-chlorophenyl)-2-(furan-2-ylmethylidene)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5265034.png)
![methyl 4-[(E)-[1-[3-(dimethylamino)propyl]-2-(4-ethoxy-3-methoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene]-hydroxymethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5265042.png)

![methyl (2-ethoxy-4-{[3-(2-ethoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate](/img/structure/B5265051.png)
![ethyl (2Z)-2-[(2-bromo-4,5-dimethoxyphenyl)methylidene]-7-methyl-5-(4-methylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5265059.png)
![(Z,2E)-3-benzylimino-5-(dimethylamino)-2-[1-(diphenylboranylamino)-2,2,2-trifluoroethylidene]-1-phenylpent-4-en-1-one](/img/structure/B5265070.png)

